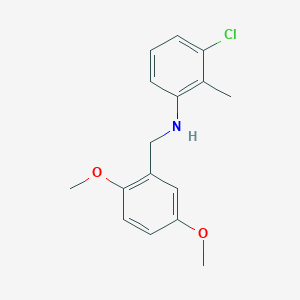![molecular formula C16H21N3O4 B5713619 N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide, also known as CNB-001, is a small molecule drug that has shown potential in treating various neurological disorders.
Mecanismo De Acción
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide acts by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and inflammation. By inhibiting PARP-1, N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide reduces inflammation and oxidative stress, which can lead to neuroprotection and improved cognitive function.
Biochemical and Physiological Effects:
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has been shown to reduce brain damage and improve cognitive function in animal models of traumatic brain injury and stroke. It has also been shown to reduce amyloid-beta deposition and improve memory in a mouse model of Alzheimer's disease. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to cross the blood-brain barrier. However, its potential toxicity and side effects should be carefully considered when designing experiments.
Direcciones Futuras
There are several future directions for research on N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide. One area of interest is its potential in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another area of interest is its potential for use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanisms of action of N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide and its potential side effects.
Métodos De Síntesis
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide is synthesized through a multi-step process involving the reaction of 4-nitrobenzenecarboximidamide with 3-cyclohexylpropanoic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of dichloromethane (DCM) as a solvent. The resulting product is purified by column chromatography to obtain N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide in high yield and purity.
Aplicaciones Científicas De Investigación
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has shown potential in treating various neurological disorders, including traumatic brain injury, stroke, and Alzheimer's disease. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to improve cognitive function. N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide has also been studied for its potential in treating depression and anxiety disorders.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(13-7-9-14(10-8-13)19(21)22)18-23-15(20)11-6-12-4-2-1-3-5-12/h7-10,12H,1-6,11H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZSRMGVRJRGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CCC(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5713539.png)

![4-[(1-phenylcyclohexyl)carbonyl]morpholine](/img/structure/B5713556.png)

![3-(4-chlorophenyl)-N-[4-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5713563.png)

![1-(2-hydroxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5713575.png)
![4-[5-(2-phenylethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5713580.png)
![N-[3-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5713588.png)




![[4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile](/img/structure/B5713625.png)